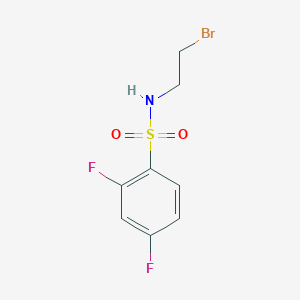

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide

CAS No.:

Cat. No.: VC15897046

Molecular Formula: C8H8BrF2NO2S

Molecular Weight: 300.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrF2NO2S |

|---|---|

| Molecular Weight | 300.12 g/mol |

| IUPAC Name | N-(2-bromoethyl)-2,4-difluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2 |

| Standard InChI Key | WTGYPBGSINVZPN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)S(=O)(=O)NCCBr |

Introduction

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a sulfonamide group attached to a difluorobenzene ring and a bromoethyl substituent. This unique structure confers various chemical properties and biological activities, making it a subject of interest in scientific research.

Synthesis Methods

The synthesis of N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-bromoethylamine. This reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Reaction Conditions

-

Reactants: 2,4-Difluorobenzenesulfonyl chloride and 2-bromoethylamine

-

Conditions: Anhydrous conditions to prevent hydrolysis

Potential Applications

-

Pharmaceutical Development: Potential lead compound for developing new antibiotics or drugs due to its structural similarity to known bioactive compounds.

-

Materials Science: Unique properties may contribute to applications in materials science.

Chemical Reactions and Interactions

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide can participate in various chemical reactions typical of sulfonamides and fluorinated compounds. These reactions are important for synthesizing derivatives or modifying the compound for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume